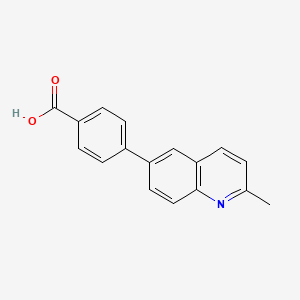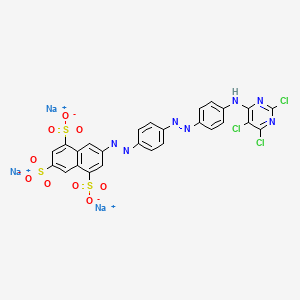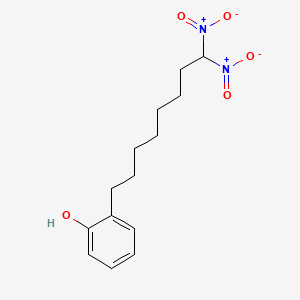
2-(8,8-Dinitrooctyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8,8-Dinitrooctyl)phenol: is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound has a phenolic structure with a dinitro-substituted octyl chain. Phenolic compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-(8,8-Dinitrooctyl)phenol can involve several synthetic routes. One common method is the nitration of phenol derivatives. For instance, phenol can undergo sulfonation followed by nitration to introduce nitro groups at specific positions . The reaction conditions typically involve the use of sulfuric acid and nitric acid at controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction mixture is carefully controlled to ensure the desired substitution pattern and to minimize by-products. The final product is purified through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(8,8-Dinitrooctyl)phenol can undergo various chemical reactions, including:
Reduction: Quinones derived from phenols can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt.
Reduction: Common reducing agents.
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(8,8-Dinitrooctyl)phenol is used as an intermediate in organic synthesis. Its reactive phenolic and nitro groups make it a valuable building block for the synthesis of more complex molecules .
Biology and Medicine: Phenolic compounds, including this compound, exhibit antimicrobial, antioxidant, and anti-inflammatory properties. These properties make them potential candidates for developing new pharmaceuticals and therapeutic agents .
Industry: In the industrial sector, phenolic compounds are used in the production of resins, plastics, and dyes. They also find applications in the formulation of pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 2-(8,8-Dinitrooctyl)phenol involves its interaction with biological molecules. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . They can also modulate cell signaling pathways and gene expression, contributing to their biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenol: Another nitro-substituted phenol with similar chemical properties.
4-Nitrophenol: A simpler nitro-substituted phenol with fewer nitro groups.
2,6-Dinitrophenol: A compound with nitro groups at different positions on the phenol ring.
Uniqueness: 2-(8,8-Dinitrooctyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dinitro-substituted octyl chain differentiates it from other phenolic compounds and influences its reactivity and applications .
Eigenschaften
Molekularformel |
C14H20N2O5 |
|---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
2-(8,8-dinitrooctyl)phenol |
InChI |
InChI=1S/C14H20N2O5/c17-13-10-7-6-9-12(13)8-4-2-1-3-5-11-14(15(18)19)16(20)21/h6-7,9-10,14,17H,1-5,8,11H2 |
InChI-Schlüssel |
PFZZBYIFMFYPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCCCCCC([N+](=O)[O-])[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


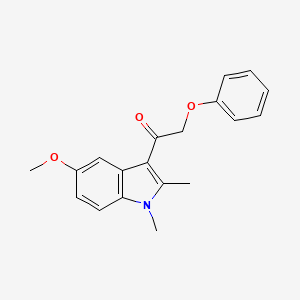
![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
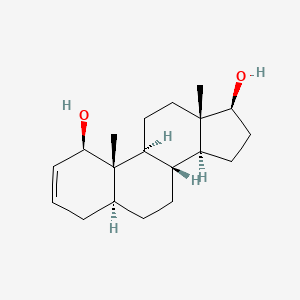
![L-Ornithine,n5-[imino(nitroamino)methyl]-n2-[(3-methyl-8-quinolinyl)sufonyl-](/img/structure/B13821675.png)
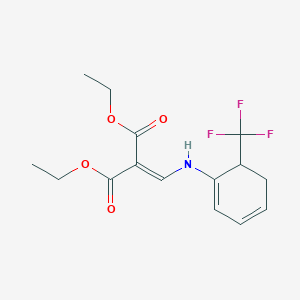
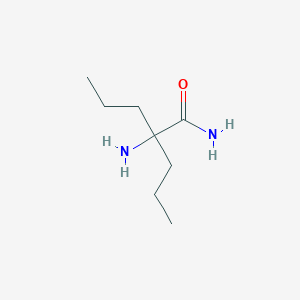
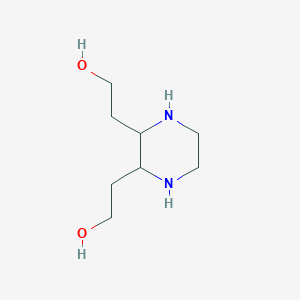
![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
